molecular formula C13H23N B106913 Tetradecahydroacridine CAS No. 16726-19-5

Tetradecahydroacridine

Cat. No.: B106913
CAS No.: 16726-19-5
M. Wt: 193.33 g/mol
InChI Key: IXTPCSZJZAKJTO-UHFFFAOYSA-N
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Description

Tetradecahydroacridine is a chemical compound with the molecular formula C₁₃H₂₃N It is a saturated azaheterocyclic tertiary amine, which means it contains a nitrogen atom within a ring structure that is fully saturated with hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecahydroacridine can be achieved through the reductive amination of (R*,R*)-2,2’-methylene-bis-cyclohexanone with methylamine and potassium borohydride. This reaction yields a mixture of (4aα,8aβ,9aα,10aβ)- and (4aα,8aα,9aβ,10aα)-tetradecahydro-10-methylacridine in a ratio of approximately 1.3:1 with an overall yield of 57% . The N-demethylation of these intermediates via the N-nitrosamine pathway leads to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Tetradecahydroacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetradecahydroacridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Tetradecahydroacridine can be compared with other similar compounds, such as:

    Decahydroquinoline: Similar in structure but with fewer hydrogen atoms.

    Tetrahydroacridine: Contains fewer hydrogen atoms and different stereochemical properties.

    Hexahydroacridine: Another related compound with different hydrogen saturation levels.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h10-14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTPCSZJZAKJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC3CCCCC3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937301
Record name Tetradecahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16726-19-5, 24526-17-8
Record name 4aalpha,8abeta,9abeta,10aalpha-Tetradecahydroacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016726195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4aalpha,8abeta,9aalpha,10aalpha-Tetradecahydroacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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